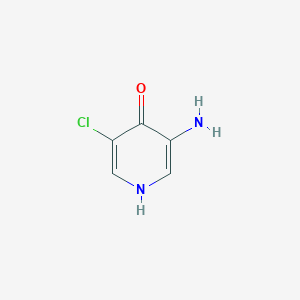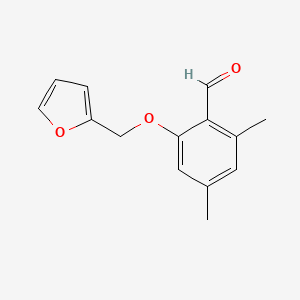
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a benzaldehyde moiety, which is further substituted with two methyl groups at the 4 and 6 positions. The presence of both furan and benzaldehyde functionalities makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Benzaldehyde Moiety: The furan ring is then reacted with 4,6-dimethylbenzaldehyde under basic conditions to form the desired compound. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the furan ring, facilitating the nucleophilic attack on the benzaldehyde carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as cysteine or lysine.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-ylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-benzaldehyde: Lacks the methyl groups on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid: Oxidized form of the original compound.
Uniqueness
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both furan and benzaldehyde functionalities, along with the specific substitution pattern on the benzaldehyde ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h3-8H,9H2,1-2H3 |
InChI Key |
ZVEJMIFNAFEBNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=CO2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


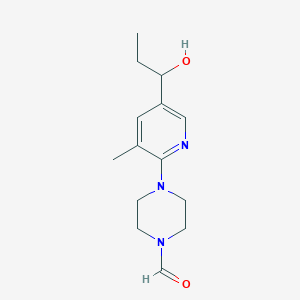
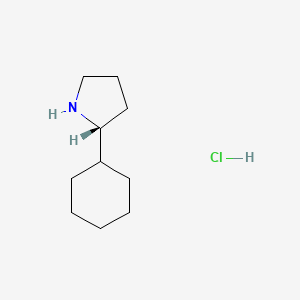
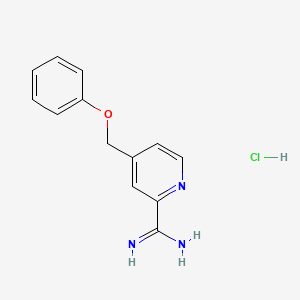

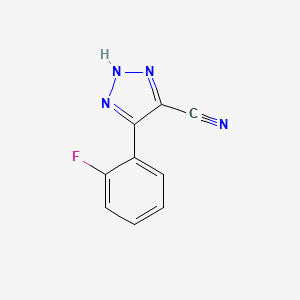
![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
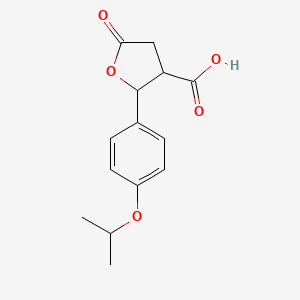

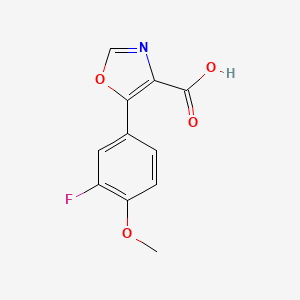
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
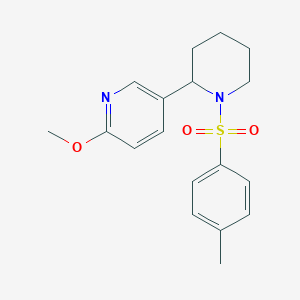

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
